2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Overview
Description
“2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H13ClO3 . It is a derivative of cyclohexanedione .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .Scientific Research Applications
Synthesis of Spiro and Spiroketal Compounds
Research by Hossain et al. (2020) indicates that Michael 1:1 adducts, including those similar to 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione, are synthesized through the Michael reaction and act as intermediates in the synthesis of spiro and spiroketal compounds. These compounds are important in the formation of spiro [5.5] undecane compounds, achieved via intramolecular cyclization of the Michael 1:1 adducts (Hossain et al., 2020).
Facilitating Endoperoxypropellane Synthesis
Asahi and Nishino (2008) explored the use of 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione analogs in the manganese(III)-catalyzed aerobic oxidation process. This method produces structurally unique trioxa-aza[4.4.3]propellanes and endoperoxy[4.4.3]propellanes, demonstrating the compound's utility in synthesizing complex organic structures (Asahi & Nishino, 2008).
Development of Bioactive Molecules
Sharma, Kumar, and Das (2020) highlight the role of cyclohexane-1,3-dione derivatives, closely related to 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione, in the synthesis of six-membered oxygen heterocycles. These heterocycles are intermediates for producing various bioactive molecules with anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar, & Das, 2020).
Synthesis of Fully Substituted Spirocyclohexanes
Kuan, Chien, and Chen (2013) demonstrated an organocatalytic reaction involving 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione analogs to produce fully substituted cyclohexanes. These compounds have significant stereoselectivity and are important in the field of organic synthesis (Kuan, Chien, & Chen, 2013).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c15-10-6-4-9(5-7-10)14(18)8-11-12(16)2-1-3-13(11)17/h4-7,11H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJNLDQSOKKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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